

# A Technical Guide to the Photophysical Properties of ATTO 465 Maleimide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of **ATTO 465 maleimide**, a fluorescent label widely used in life sciences for applications such as the labeling of proteins, DNA, and RNA.<sup>[1][2]</sup> Key characteristics of this dye include strong absorption, high fluorescence quantum yield, significant Stokes shift, and good water solubility.<sup>[1][2][3]</sup>

## Core Photophysical & Chemical Properties

The quantitative data for **ATTO 465 maleimide** and its carboxy derivative are summarized below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

Property	Value	Conditions	Reference
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	7.5 x 10 <sup>4</sup> M <sup>-1</sup> cm <sup>-1</sup>	In aqueous solution	[2][3][4]
75,000 M <sup>-1</sup> cm <sup>-1</sup>	At 453 nm in H <sub>2</sub> O	[5]	
Quantum Yield ( $\eta_{\text{fl}}$ )	75%	-	[1][2][4]
70%	-	[3]	
0.75	In Ethanol	[5]	
~0.32	In polar solvents like water	[5]	
Absorption Maximum ( $\lambda_{\text{abs}}$ )	453 nm	In aqueous solution	[2][3]
Emission Maximum ( $\lambda_{\text{fl}}$ )	506 nm	In aqueous solution	[2][6]
508 nm	-	[1][4]	
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	5.0 ns	-	[1][2][4]
Molecular Weight (MW)	518 g/mol	-	[2][4][7]
Correction Factor (CF260)	1.09	-	[2][3]
1.12	-	[1][4]	
Correction Factor (CF280)	0.48	-	[2][3]
0.54	-	[1][4]	

## Experimental Protocols

Detailed methodologies for determining the quantum yield and extinction coefficient, as well as a standard protein labeling protocol, are provided below.

## Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield ( $\Phi_F$ ) is the comparative method, which involves using a well-characterized standard with a known quantum yield.<sup>[8]</sup> The principle is that solutions of a standard and a test sample with identical absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons.<sup>[8]</sup>

### Methodology:

- **Standard and Sample Preparation:** Prepare a series of dilutions for both the standard and the **ATTO 465 maleimide** sample in the same solvent. To minimize re-absorption effects, the absorbance of the solutions in a 10 mm fluorescence cuvette should not exceed 0.1 at or above the excitation wavelength.<sup>[8]</sup>
- **Absorbance Measurement:** Record the UV-Vis absorbance spectrum for each dilution of the standard and the sample. Note the absorbance at the chosen excitation wavelength.
- **Fluorescence Measurement:** Record the fully corrected fluorescence spectrum for each solution in a standard 10 mm path length fluorescence cuvette.<sup>[8]</sup> Calculate the integrated fluorescence intensity (the area under the emission spectrum).
- **Data Analysis:** Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
- **Quantum Yield Calculation:** The quantum yield of the sample ( $\Phi_X$ ) is calculated using the following equation:<sup>[8]</sup>

$$\Phi_X = \Phi_{ST} * (\text{GradX} / \text{GradST}) * (\eta_X / \eta_{ST})$$

Where:

- $\Phi_{ST}$  is the quantum yield of the standard.
- GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

- $n_X$  and  $n_{ST}$  are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term equals 1).

## Determination of Molar Extinction Coefficient

The molar extinction coefficient ( $\epsilon$ ) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.<sup>[9]</sup>

Methodology:

- **Solution Preparation:** Prepare a stock solution of **ATTO 465 maleimide** of a known concentration in a suitable solvent (e.g., DMSO, DMF).<sup>[1][7]</sup> From this stock, prepare a series of dilutions.
- **Absorbance Measurement:** Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum ( $\lambda_{max}$ ) of ATTO 465 (approximately 453 nm). Use a cuvette with a known path length (typically 1 cm).
- **Data Analysis:** Plot the measured absorbance at  $\lambda_{max}$  against the molar concentration of the prepared solutions.
- **Extinction Coefficient Calculation:** The Beer-Lambert law is given by the equation:<sup>[9]</sup>

$$A = \epsilon * c * l$$

Where:

- $A$  is the absorbance.
- $\epsilon$  is the molar extinction coefficient (in  $M^{-1}cm^{-1}$ ).
- $c$  is the molar concentration of the substance.
- $l$  is the path length of the cuvette in cm.

The molar extinction coefficient is determined from the slope of the line in the plot of absorbance versus concentration (Slope =  $\epsilon * l$ ).

## Protocol for Labeling Proteins with ATTO 465 Maleimide

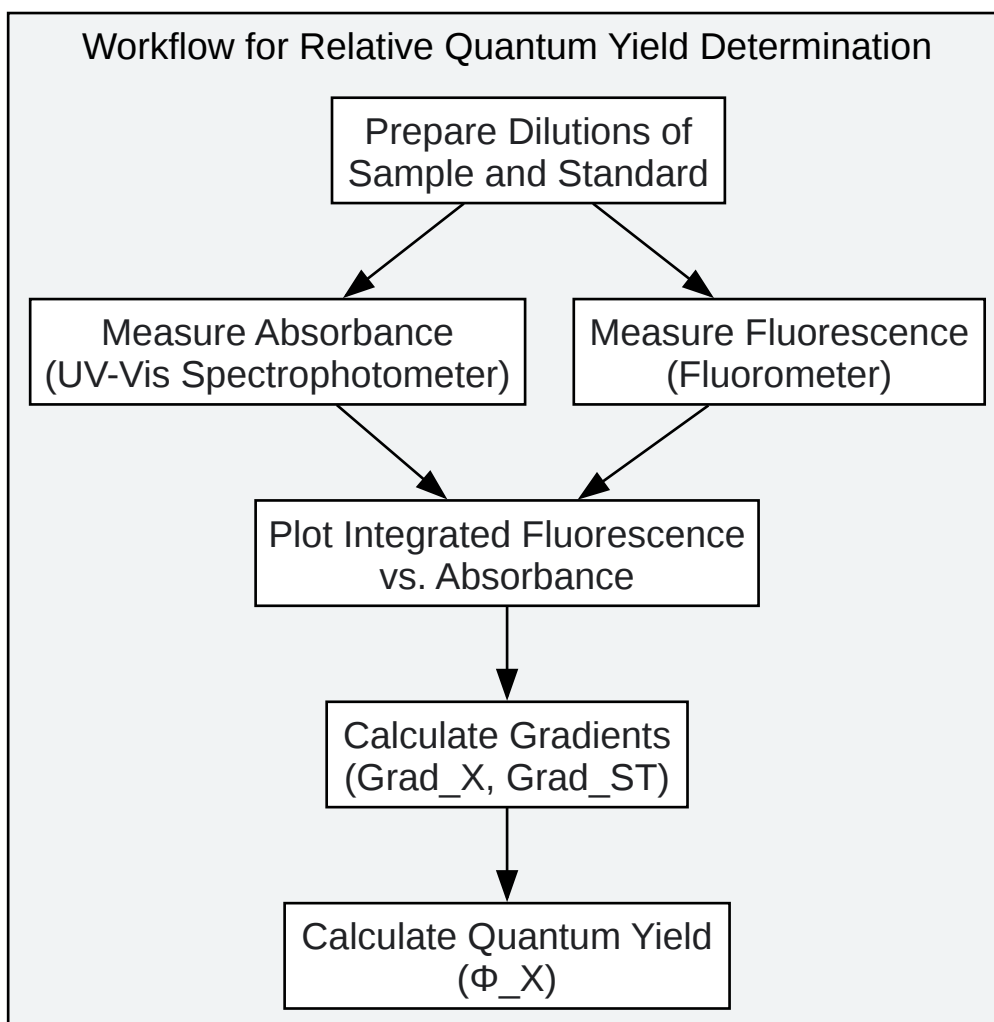
**ATTO 465 maleimide** is suitable for labeling sulfhydryl (thiol) groups, particularly the cysteine residues of proteins.<sup>[1][7]</sup>

### Methodology:

- **Protein Preparation:** Dissolve the protein to be labeled at a concentration of 50–100  $\mu\text{M}$  in a suitable buffer at a pH of 7.0–7.5 (e.g., 10–100 mM phosphate, Tris, or HEPES).<sup>[2]</sup>
- **Reduction of Disulfide Bonds (if necessary):** If the protein contains disulfide bonds, they must be reduced. A 10-fold molar excess of a reducing agent like DTT or TCEP is typically sufficient.<sup>[2]</sup> If DTT is used, it must be removed by dialysis before adding the dye. This is not necessary for TCEP.<sup>[2]</sup>
- **Dye Preparation:** Prepare a 10–20 mM stock solution of **ATTO 465 maleimide** in an anhydrous, amine-free solvent such as DMSO immediately before use.<sup>[2]</sup>
- **Labeling Reaction:** Add a 10–20 molar excess of the dye stock solution to the protein solution while stirring.<sup>[2]</sup>
- **Incubation:** Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.<sup>[2]</sup>
- **Purification:** After the reaction, remove any unreacted dye from the labeled protein conjugate using size-exclusion chromatography or extensive dialysis.<sup>[5]</sup>

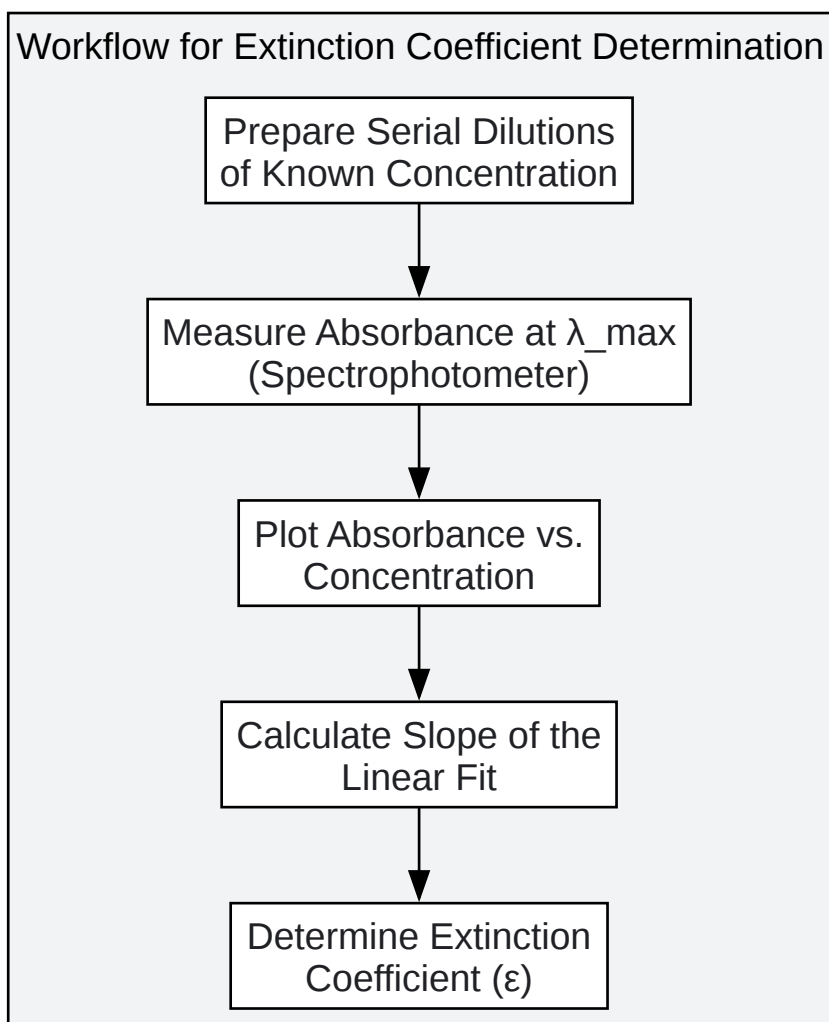
## Visualized Workflows

The following diagrams illustrate the experimental workflows described above.



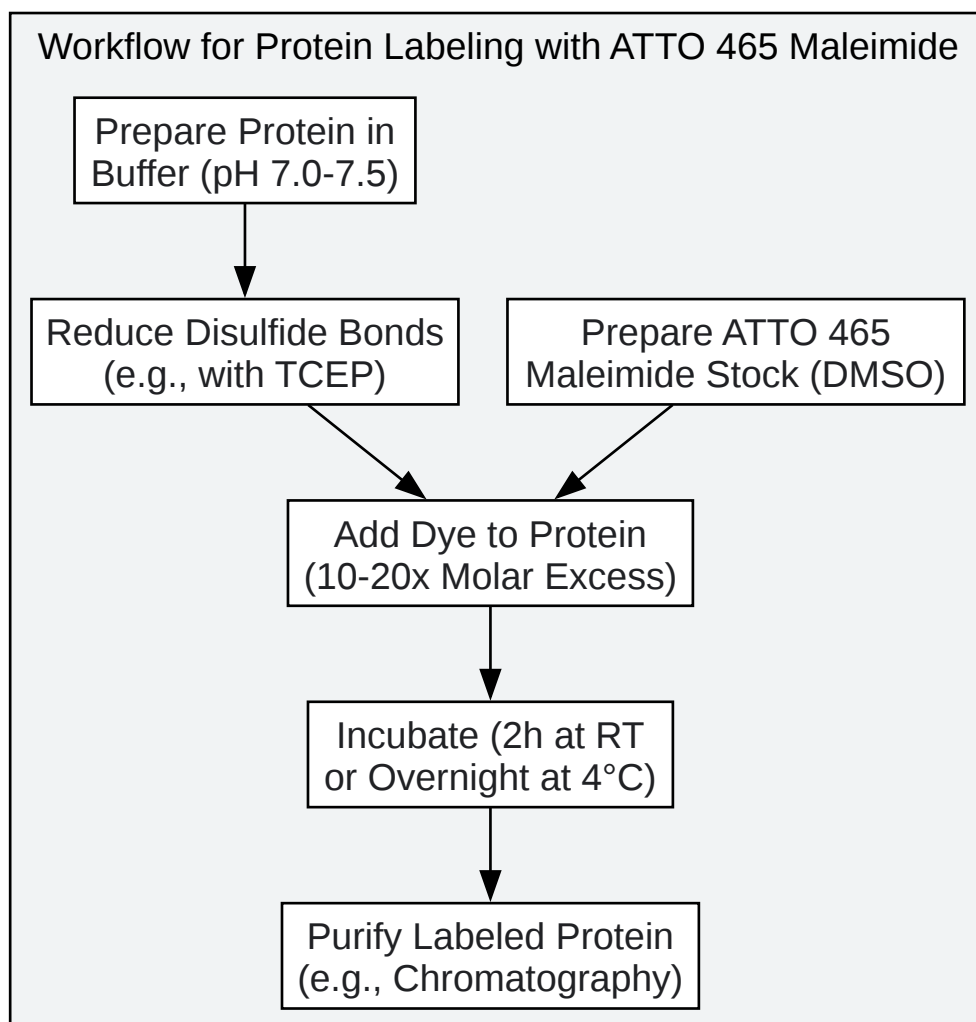
[Click to download full resolution via product page](#)

Caption: Workflow for Determining Relative Fluorescence Quantum Yield.



[Click to download full resolution via product page](#)

Caption: Workflow for Determining Molar Extinction Coefficient.



[Click to download full resolution via product page](#)

Caption: Workflow for Protein Labeling with **ATTO 465 Maleimide**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [leica-microsystems.com](http://leica-microsystems.com) [[leica-microsystems.com](http://leica-microsystems.com)]
- 2. [sigmaaldrich.com](http://sigmaaldrich.com) [[sigmaaldrich.com](http://sigmaaldrich.com)]



- 3. ATTO 465 maleimide, 1mg | Products | Leica Microsystems [[leica-microsystems.com](https://leica-microsystems.com)]
- 4. [spectra.arizona.edu](https://spectra.arizona.edu) [[spectra.arizona.edu](https://spectra.arizona.edu)]
- 5. Atto 465 | Benchchem [[benchchem.com](https://benchchem.com)]
- 6. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 7. [downloads.leica-microsystems.com](https://downloads.leica-microsystems.com) [[downloads.leica-microsystems.com](https://downloads.leica-microsystems.com)]
- 8. [chem.uci.edu](https://chem.uci.edu) [[chem.uci.edu](https://chem.uci.edu)]
- 9. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [[mtoz-biolabs.com](https://mtoz-biolabs.com)]
- To cite this document: BenchChem. [A Technical Guide to the Photophysical Properties of ATTO 465 Maleimide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556988#atto-465-maleimide-quantum-yield-and-extinction-coefficient>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)